molecular formula C13H10N2O B11892483 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile CAS No. 1346691-61-9

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile

Cat. No.: B11892483
CAS No.: 1346691-61-9
M. Wt: 210.23 g/mol
InChI Key: BBUUHMILNBPTQG-UHFFFAOYSA-N
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Description

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is an organic compound with the molecular formula C13H10N2O. It is a derivative of benzonitrile and pyridine, featuring a hydroxymethyl group attached to the pyridine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 4-(5-bromopyridin-3-yl)benzonitrile with formaldehyde in the presence of a base, such as sodium hydroxide, to introduce the hydroxymethyl group. The reaction is typically carried out in a solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Hydroxymethyl)pyridin-3-yl)benzonitrile is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from similar compounds that lack this functional group, making it valuable for specific applications in research and industry .

Properties

CAS No.

1346691-61-9

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

4-[5-(hydroxymethyl)pyridin-3-yl]benzonitrile

InChI

InChI=1S/C13H10N2O/c14-6-10-1-3-12(4-2-10)13-5-11(9-16)7-15-8-13/h1-5,7-8,16H,9H2

InChI Key

BBUUHMILNBPTQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=CC(=C2)CO

Origin of Product

United States

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